molecular formula C16H15NO4 B4044631 2-(2-naphthyl)-2-oxoethyl N-acetylglycinate

2-(2-naphthyl)-2-oxoethyl N-acetylglycinate

Cat. No.: B4044631
M. Wt: 285.29 g/mol
InChI Key: VVHRFRKUIPVXFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-naphthyl)-2-oxoethyl N-acetylglycinate is a useful research compound. Its molecular formula is C16H15NO4 and its molecular weight is 285.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 285.10010796 g/mol and the complexity rating of the compound is 407. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Catalysis

2-(2-naphthyl)-2-oxoethyl N-acetylglycinate, and compounds with structural similarities, have been investigated for their applications in chemical synthesis and catalysis. For instance, studies have highlighted the use of solid acids in the acetalization of ethylene glycol with methyl 2-naphthyl ketone, leading to compounds with potential applications in various industries including fragrances, cosmetics, and pharmaceuticals (Yadav & Katole, 2014). Additionally, the design of solid catalysts for the synthesis of molecules with specific scents has been explored, demonstrating the effectiveness of large pore tridirectional zeolites in acetalization reactions (Climent, Velty, & Corma, 2002).

Material Science and Polymer Chemistry

In material science and polymer chemistry, the oxidative coupling of naphthols, which are structurally related to this compound, on modified electrodes has been studied for the synthesis of polynaphthylene films. These films are of interest due to their reversible oxidation and reduction properties, offering applications in electronic devices (Zecchin, Tomat, Schiavon, & Zotti, 1988). The copolymerization of naphthylamino species with methacrylate and styrene has also been explored, yielding materials with specific properties suitable for various applications, including thermal stability and solubility characteristics (Erol & Soykan, 2004).

Photophysical Properties and Electrocatalysis

Research into the photophysical properties of dendrimers functionalized with naphthyl units, akin to the structural framework of this compound, has revealed insights into the ground and excited-state electronic interactions within these materials. Such studies provide a basis for developing advanced photonic and electronic materials (Pina et al., 2004). Moreover, the electrocatalytic oxidative coupling of naphthols on TEMPO-modified electrodes has been investigated, showing high efficiency in the synthesis of binaphthyls, a reaction of interest for the creation of complex organic molecules and materials (Kashiwagi, Ono, & Osa, 1993).

Properties

IUPAC Name

(2-naphthalen-2-yl-2-oxoethyl) 2-acetamidoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-11(18)17-9-16(20)21-10-15(19)14-7-6-12-4-2-3-5-13(12)8-14/h2-8H,9-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHRFRKUIPVXFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)OCC(=O)C1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-naphthyl)-2-oxoethyl N-acetylglycinate
Reactant of Route 2
Reactant of Route 2
2-(2-naphthyl)-2-oxoethyl N-acetylglycinate
Reactant of Route 3
Reactant of Route 3
2-(2-naphthyl)-2-oxoethyl N-acetylglycinate
Reactant of Route 4
Reactant of Route 4
2-(2-naphthyl)-2-oxoethyl N-acetylglycinate
Reactant of Route 5
Reactant of Route 5
2-(2-naphthyl)-2-oxoethyl N-acetylglycinate
Reactant of Route 6
Reactant of Route 6
2-(2-naphthyl)-2-oxoethyl N-acetylglycinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.